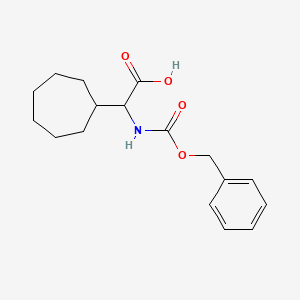

(S)-2-(Cbz-amino)-2-cycloheptylacetic Acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H23NO4 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

2-cycloheptyl-2-(phenylmethoxycarbonylamino)acetic acid |

InChI |

InChI=1S/C17H23NO4/c19-16(20)15(14-10-6-1-2-7-11-14)18-17(21)22-12-13-8-4-3-5-9-13/h3-5,8-9,14-15H,1-2,6-7,10-12H2,(H,18,21)(H,19,20) |

InChI Key |

PZIUQFTXXBHUPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Cbz Amino 2 Cycloheptylacetic Acid

Asymmetric Synthesis Approaches for Alpha-Amino Acid Derivatives

The cornerstone of synthesizing (S)-2-(Cbz-amino)-2-cycloheptylacetic acid is the establishment of the chiral center at the α-carbon. General strategies for asymmetric α-amino acid synthesis are broadly applicable and include methods like the Strecker synthesis, alkylation of chiral glycine (B1666218) equivalents, and asymmetric hydrogenation. These approaches are designed to control the spatial arrangement of the substituents around the α-carbon, leading to the desired (S)-configuration.

Enantioselective Routes to the Cycloheptylacetic Acid Core

Achieving high enantioselectivity in the synthesis of the cycloheptylglycine core is paramount. While numerous methods exist for α-amino acid synthesis, catalytic asymmetric approaches are particularly powerful as they can generate large quantities of a desired enantiomer from prochiral starting materials using only a small amount of a chiral catalyst.

One prominent strategy involves the asymmetric alkylation of a glycine Schiff base complexed with a chiral transition metal catalyst. For instance, a nickel(II) complex of the Schiff base derived from glycine and a chiral ligand can be deprotonated to form a chiral nucleophilic glycine equivalent. The subsequent alkylation with a cycloheptyl electrophile, such as cycloheptyl bromide, proceeds with high enantioselectivity, dictated by the chiral environment created by the ligand. After alkylation, acidic hydrolysis removes the chiral auxiliary and the Schiff base to yield the desired α-amino acid.

Another approach is the asymmetric Strecker reaction. This method begins with the formation of an imine from cycloheptanecarboxaldehyde, which is then treated with a cyanide source in the presence of a chiral catalyst. The resulting α-aminonitrile is subsequently hydrolyzed to afford the α-amino acid. The enantioselectivity of the cyanide addition to the imine is controlled by the chiral catalyst, which can be a chiral amine or a metal complex.

Table 1: Representative Catalytic Systems for Asymmetric Synthesis of α-Amino Acids

| Catalyst/Ligand Type | Reaction Type | Typical Electrophile/Substrate | Reported Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Chiral Phase-Transfer Catalyst | Glycine Schiff Base Alkylation | Benzyl (B1604629) Bromide | Up to 98% |

| Chiral Phosphoric Acid | Strecker Reaction | Aromatic Aldehydes | Up to 99% |

| Rh-DuPhos Complex | Asymmetric Hydrogenation | Enamide Precursors | >99% |

| Chiral Bisoxazoline-Cu Complex | Glycine Enolate Alkylation | Allyl Halides | Up to 95% |

Diastereoselective Alkylation Strategies

Diastereoselective alkylation strategies rely on the use of a chiral auxiliary covalently bonded to the glycine substrate. This auxiliary directs the approach of the electrophile (e.g., cycloheptyl bromide) to one face of the enolate, resulting in the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary provides the enantiomerically enriched α-amino acid.

A widely used approach employs chiral oxazolidinones or sultams as auxiliaries. For example, a glycine derivative can be acylated with an Evans oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. The alkylation of this enolate with cycloheptyl bromide would be expected to proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary, which blocks one face of the enolate. The resulting product can then be hydrolyzed to cleave the auxiliary and yield (S)-2-amino-2-cycloheptylacetic acid.

Another powerful method involves the use of diketopiperazine templates derived from chiral amino acids like valine or proline. Alkylation of the enolate of such a template with cycloheptyl bromide would lead to a product with high diastereoselectivity. Subsequent hydrolysis of the diketopiperazine yields the desired product along with the starting chiral amino acid, which can often be recycled.

Table 2: Chiral Auxiliaries in Diastereoselective Alkylation for α-Amino Acid Synthesis

| Chiral Auxiliary | Base | Typical Electrophile | Typical Diastereomeric Excess (d.e.) |

|---|---|---|---|

| (S)-4-Isopropyl-1,3-oxazolidin-2-one (Evans Auxiliary) | LDA or NaHMDS | Benzyl Bromide | >95% |

| (1R)-(+)-Camphorsultam | n-BuLi | Methyl Iodide | >98% |

| (R)-Phenylglycinol | LDA | Allyl Bromide | >90% |

| tert-Butanesulfinamide (Ellman's Auxiliary) | LDA | Various Alkyl Halides | Up to 99% |

Strategic Installation of the Cbz Protecting Group

Once the chiral α-amino acid core has been synthesized, the amino group must be protected to allow for further manipulations, such as in peptide synthesis. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation.

Chemoselective N-Benzyloxycarbonylation Protocols

The most common method for introducing the Cbz group is the Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate in the presence of a base. mdpi.comnih.gov The choice of base and solvent is crucial for achieving high yields and avoiding side reactions, such as the formation of oligomers. Typically, an aqueous solution of sodium carbonate or sodium bicarbonate is used. The reaction is chemoselective for the amino group, leaving the carboxylic acid group intact.

For substrates sensitive to aqueous basic conditions, non-aqueous methods have been developed. These often involve the use of organic bases like triethylamine (B128534) or N,N-diisopropylethylamine in solvents such as dichloromethane (B109758) or tetrahydrofuran. The use of additives like 4-(dimethylamino)pyridine (DMAP) can catalyze the reaction, particularly for less reactive amines. mdpi.com

Green Chemistry Approaches to Amine Protection

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For N-benzyloxycarbonylation, this has led to the development of protocols that use greener solvents and catalysts. mdpi.comnih.gov

One of the most promising green approaches is the use of water as the reaction medium. mdpi.com Performing the Cbz protection in water at room temperature not only avoids the use of volatile organic solvents but can also lead to high yields and chemoselectivity. mdpi.com Another green strategy involves the use of catalytic amounts of β-cyclodextrin in an aqueous phase, which can facilitate the reaction and lead to high yields. nih.govosi.lv Solvent-free conditions have also been explored, using solid catalysts like Amberlyst-15, which can be easily recovered and reused. nih.gov These methods offer significant advantages in terms of reduced environmental impact, cost-effectiveness, and operational simplicity. mdpi.comnih.gov

Table 3: Comparison of Protocols for N-Benzyloxycarbonylation

| Method | Reagents/Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Classical Schotten-Baumann | Benzyl Chloroformate, Na₂CO₃ | Water/Dioxane | Well-established, high yield |

| Organic Base Method | Benzyl Chloroformate, Et₃N/DMAP | Dichloromethane (DCM) | Suitable for water-sensitive substrates |

| Aqueous Green Method | Benzyl Chloroformate | Water | Environmentally benign, mild conditions mdpi.com |

| Catalytic Green Method | Benzyl Chloroformate, β-Cyclodextrin | Water | Catalytic, high selectivity osi.lv |

| Solvent-Free Method | Benzyl Chloroformate, Amberlyst-15 | None | Reusable catalyst, no solvent waste nih.gov |

Optimization of Synthetic Pathways and Process Intensification

Process intensification strategies, such as the use of flow chemistry, can offer significant advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters, leading to improved yields and safety, especially for highly exothermic or hazardous reactions. Furthermore, the integration of biocatalysis, using enzymes like engineered amine dehydrogenases, presents a powerful tool for the asymmetric synthesis of chiral amines. These enzymatic routes can offer exceptional stereoselectivity under mild, environmentally friendly conditions, making them an attractive option for large-scale production.

Reaction Efficiency and Yield Enhancement Strategies

The synthesis of N-protected amino acids, such as this compound, is a critical step for their use as intermediates in the production of peptides and other pharmaceuticals. Strategies to improve reaction efficiency and yield are paramount. A widely adopted method for introducing the carbobenzyloxy (Cbz) protecting group involves the reaction of the amino acid with benzyl chloroformate under alkaline conditions.

A significant strategy for enhancing yield involves simplifying the purification process by avoiding complex extraction or concentration steps. In a process developed for the analogous compound, N-carbobenzyloxy-L-cyclohexylglycine (Cbz-CHG), high yield and purity were achieved by direct crystallization of the product from the reaction mixture. This method involves adding a water-soluble organic solvent, such as isopropyl alcohol, to the aqueous reaction solution, followed by neutralization with an acid like hydrochloric acid. This procedure induces the precipitation of the N-protected amino acid, which can then be easily isolated by filtration. This approach streamlines the manufacturing process and has been shown to produce high-purity material with substantial yields.

Table 1: Illustrative Yield and Purity Data for an Analogous N-Protected Amino Acid (Cbz-CHG) This data is based on the synthesis of a structurally similar compound and serves to illustrate the effectiveness of the described yield enhancement strategy.

| Parameter | Result |

| Yield | 82.3% |

| Chemical Purity | 99.5% |

| Optical Purity | 100.0% |

This direct crystallization method represents a key strategy for improving the efficiency and yield in the synthesis of Cbz-protected amino acids, including the target cycloheptyl derivative.

Control of Stereochemical Purity and Prevention of Racemization

Maintaining the stereochemical integrity of the chiral center is one of the most critical challenges in the synthesis and subsequent use of this compound. Racemization, the formation of an equal mixture of both enantiomers, can occur during the activation of the carboxylic acid group, a necessary step for peptide bond formation. nih.gov The loss of optical purity is highly undesirable as it can lead to diastereomeric impurities in the final peptide, which are difficult to separate and can drastically affect biological activity. mdpi.com

The primary mechanism for racemization involves the formation of an oxazolone (B7731731) intermediate when the Cbz-protected amino acid is activated by a coupling reagent. acs.org The choice of coupling reagents and additives is therefore crucial for suppressing this side reaction. americanpeptidesociety.org

Strategies for Preventing Racemization:

Use of Additives: Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are common coupling reagents, but their use alone can lead to significant racemization. peptide.combachem.com The addition of nucleophilic additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or 1-hydroxybenzotriazole (B26582) (HOBt) is a highly effective strategy. americanpeptidesociety.org These additives react with the activated amino acid to form an active ester intermediate, which is less prone to oxazolone formation and subsequent racemization. americanpeptidesociety.org The use of HOAt, in particular, has been shown to be superior to HOBt in minimizing racemization. acs.org

Choice of Coupling Reagent: The selection of the coupling reagent itself plays a pivotal role. While carbodiimides are widely used, phosphonium (B103445) and uronium salt-based reagents (e.g., PyBOP, HBTU, HATU) have been developed to promote rapid coupling, which can often outcompete the rate of racemization. bachem.com Studies have shown that coupling N-Cbz-protected amino acids using methanesulfonyl chloride and N-methylimidazole can proceed with high yields and without racemization. missouri.eduorganic-chemistry.org

Reaction Conditions: Maintaining optimal reaction conditions, such as low temperatures and the avoidance of strong bases where possible, can also help to minimize the risk of racemization. nih.gov

The effectiveness of different coupling conditions in preventing racemization has been quantified in various studies. For instance, research on solid-phase peptide synthesis has demonstrated that using DIC in conjunction with HOAt significantly reduces the level of racemization compared to using DIC alone, albeit sometimes with a slight reduction in coupling yield. nih.gov

Table 2: Representative Racemization Levels for Various Amino Acids Under Different Coupling Conditions This table presents data from studies on solid-phase peptide synthesis to illustrate the impact of coupling additives on stereochemical purity. The specific racemization tendency of the cycloheptylglycine derivative may vary.

| Amino Acid Derivative | Coupling Agent | Racemization (%) |

| Fmoc-L-Cys(Trt)-OH | DIC | 1.89% |

| Fmoc-L-Cys(Trt)-OH | HOAt/DIC | 1.32% |

| Fmoc-L-Lys(Boc)-OH | DIC | 1.16% |

| Fmoc-L-Lys(Boc)-OH | HOAt/DIC | 0.58% |

| Fmoc-L-His(Trt)-OH | DIC | 44.9% |

| Fmoc-L-His(Trt)-OH | HOAt/DIC | 7.64% |

These findings underscore the importance of carefully selecting activation methods and additives to preserve the stereochemical purity of this compound during its incorporation into larger molecules. nih.gov

Advanced Characterization Techniques Employed in the Research of S 2 Cbz Amino 2 Cycloheptylacetic Acid

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable for probing the molecular structure and chiral nature of (S)-2-(Cbz-amino)-2-cycloheptylacetic acid in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure and conformational dynamics of this compound. Through various one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, chemists can assign every proton and carbon atom in the molecule, confirming the connectivity of the cycloheptyl ring, the acetic acid moiety, and the carbamoyl (B1232498) (Cbz) protecting group.

Detailed analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations provides critical insights into the molecule's preferred conformation in solution. For the cycloheptyl group, these parameters help define the ring's puckering and the pseudo-axial or pseudo-equatorial orientation of the substituents. Temperature-dependent NMR studies can further reveal the energy barriers between different conformational isomers.

Table 1: Hypothetical ¹H NMR Data for this compound This table presents expected chemical shift ranges and multiplicities for illustrative purposes.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | singlet (broad) |

| Aromatic (Cbz group) | 7.2 - 7.4 | multiplet |

| Benzyl (B1604629) (-CH₂-) | 5.1 | singlet |

| Amide (-NH-) | ~5.0 | doublet |

| Methine (α-CH) | 4.2 - 4.4 | doublet |

| Cycloheptyl (-CH-) | 1.9 - 2.1 | multiplet |

| Cycloheptyl (-CH₂-) | 1.2 - 1.8 | multiplet |

Circular Dichroism (CD) Spectroscopy for Chiral Assessment and Solution-State Conformational Studies

Circular Dichroism (CD) spectroscopy is a vital tool for confirming the absolute stereochemistry and studying the conformational properties of chiral molecules like this compound. This technique measures the differential absorption of left and right circularly polarized light by the chiral chromophores within the molecule, primarily the phenyl ring of the Cbz group and the carboxyl group.

The resulting CD spectrum, with its characteristic positive or negative Cotton effects, serves as a unique fingerprint for the (S)-enantiomer. This allows for unambiguous confirmation of its stereochemical assignment. Furthermore, changes in the CD spectrum upon varying solvent polarity or temperature can indicate shifts in the conformational equilibrium of the molecule in solution, providing data that complements NMR findings.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive and high-resolution data on the three-dimensional structure of this compound in the solid state. This technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern is then used to calculate the precise position of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles.

This method unequivocally confirms the (S)-configuration at the chiral center. It also reveals the solid-state conformation of the cycloheptyl ring and the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide groups, that dictate the crystal packing.

Table 2: Illustrative Crystallographic Data Parameters This table shows typical parameters that would be determined from an X-ray crystallography experiment.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a, b, c dimensions of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining molecular conformation |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and, crucially, the enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method.

To determine chemical purity, a reversed-phase HPLC method is typically used, which separates the target compound from any synthetic precursors, by-products, or degradation products. For assessing enantiomeric excess (e.e.), a specialized chiral stationary phase (CSP) is required. The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times for the (S) and potential (R) forms. By comparing the peak areas of the two enantiomers in the chromatogram, a precise quantification of the enantiomeric excess can be achieved, which is critical for applications where stereochemical purity is paramount.

Table 3: Representative Chiral HPLC Method Parameters This table outlines a typical setup for determining the enantiomeric excess of a chiral amino acid derivative.

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., cellulose- or amylose-based) |

| Mobile Phase | Hexane/Isopropanol with an acidic modifier (e.g., TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Retention Time (S-enantiomer) | t₁ |

| Retention Time (R-enantiomer) | t₂ |

Conformational Analysis and Stereochemical Behavior of S 2 Cbz Amino 2 Cycloheptylacetic Acid

Experimental Investigations of Conformational Preferences

Experimental techniques provide invaluable insights into the conformational preferences of (S)-2-(Cbz-amino)-2-cycloheptylacetic acid in both solution and solid states. These methods offer a direct probe of the molecule's structure and dynamics.

Solution-State Conformational Studies.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational equilibrium of molecules in solution. nih.gov For this compound, ¹H NMR studies can provide information on the relative orientation of protons within the cycloheptyl ring and the amino acid fragment. Analysis of vicinal proton-proton coupling constants (³JHH) can help determine the dihedral angles and, consequently, the preferred conformation of the seven-membered ring, which is known to exist in a dynamic equilibrium between various chair and twist-chair forms. researchgate.net

Furthermore, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximities between protons, offering crucial constraints for building a three-dimensional model of the dominant solution-state conformation. For instance, NOEs between the protons of the Cbz group and the cycloheptyl ring would indicate a folded conformation. The chemical shifts of amide protons are also sensitive to their environment and can provide evidence for the presence of intramolecular hydrogen bonds. nih.gov

Table 1: Representative ¹H NMR Data for Hypothetical Conformational Analysis

| Proton | Chemical Shift (ppm) | Key ³JHH Coupling Constants (Hz) | Observed NOEs |

| α-H | 4.10 | 8.5 (to NH) | NH, β-H |

| NH | 7.20 | 8.5 (to α-H) | α-H, Benzyl-CH₂ |

| Cycloheptyl-H₁ₐₓ | 1.25 | 12.5 (to H₁ₑq), 11.0 (to H₂ₐₓ), 3.5 (to H₂ₑq) | H₂ₐₓ, H₇ₐₓ |

| Cycloheptyl-H₁ₑq | 1.85 | 12.5 (to H₁ₐₓ), 3.0 (to H₂ₐₓ), 5.0 (to H₂ₑq) | H₂ₑq, Benzyl-CH₂ |

| Benzyl-CH₂ | 5.15 | - | NH, Phenyl-H |

Note: This table contains hypothetical data for illustrative purposes.

Solid-State Conformational Studies.nih.gov

In the solid state, the conformation of this compound is "frozen" into a single arrangement within the crystal lattice. Single-crystal X-ray diffraction is the definitive method for determining this solid-state structure with atomic resolution. mdpi.com This technique provides precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation in the crystalline form.

The solid-state structure is often influenced by intermolecular interactions, such as hydrogen bonding and crystal packing forces. nih.gov For this molecule, the carboxylic acid and the N-H group of the carbamate (B1207046) are potential hydrogen bond donors, while the carbonyl oxygens of both the carboxylic acid and the Cbz group can act as acceptors. These interactions can lead to the formation of well-defined supramolecular assemblies. researchgate.net The conformation observed in the solid state may represent one of the low-energy conformers present in solution. mdpi.com

Theoretical and Computational Conformational Analysis

Computational chemistry offers a powerful complement to experimental studies, providing detailed insights into the energetics and dynamics of the conformational landscape of this compound.

Density Functional Theory (DFT) Calculations for Conformer Energies.sciforum.netmdpi.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and energies of molecules. nih.gov By performing DFT calculations on various possible conformers of this compound, their relative stabilities can be determined. These calculations can systematically explore the potential energy surface by varying key dihedral angles, such as those within the cycloheptyl ring and around the Cα-N and Cα-C bonds of the amino acid backbone.

The results of these calculations can help to identify the global minimum energy conformation as well as other low-energy conformers that may be populated at room temperature. The inclusion of solvent effects in these calculations, often through implicit solvent models, can provide a more accurate prediction of the conformational preferences in solution. mdpi.com

Table 2: Hypothetical Relative Energies of Conformers from DFT Calculations

| Conformer | Cycloheptyl Ring Conformation | Amino Acid Backbone (φ, ψ) | Relative Energy (kcal/mol) |

| 1 | Twist-Chair (TC1) | (-120°, 140°) | 0.00 |

| 2 | Chair (C1) | (-115°, 135°) | 1.25 |

| 3 | Twist-Chair (TC2) | (60°, -60°) | 2.50 |

| 4 | Boat (B1) | (-130°, 150°) | 4.75 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations and Potential Energy Surface Mapping

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the accessible conformational space and map the potential energy surface. fu-berlin.defu-berlin.de

These simulations can reveal the pathways of conformational transitions, such as the interconversion between different chair and twist-chair forms of the cycloheptyl ring. nih.gov By analyzing the trajectories from MD simulations, one can identify the most populated conformational states and calculate the free energy differences between them. This approach provides a comprehensive understanding of the molecule's flexibility and the barriers to conformational change. figshare.com

Analysis of Intramolecular Interactions and Stereoelectronic Effects.nih.gov

The conformational preferences of this compound are governed by a delicate balance of various intramolecular interactions. These include steric repulsion between bulky groups, such as the cycloheptyl and benzyl (B1604629) moieties, and attractive forces like intramolecular hydrogen bonds. acs.org

Influence of the Cycloheptyl Moiety on Overall Molecular Conformation

The conformational landscape of this compound is significantly dictated by the inherent flexibility and conformational preferences of the seven-membered cycloheptyl ring. Unlike the more rigid and well-understood cyclohexane (B81311) ring, cycloheptane (B1346806) and its derivatives are characterized by a greater degree of conformational mobility, existing as a dynamic equilibrium of several low-energy forms. biomedres.usresearchgate.net The substitution of the amino acid moiety at the α-carbon introduces steric and electronic factors that further influence the conformational equilibrium of the cycloheptyl ring.

Computational studies and experimental data for cycloheptane itself have established that it does not adopt a planar conformation due to significant angle and torsional strain. libretexts.orglibretexts.org Instead, it exists in a family of puckered conformations, with the twist-chair and chair forms being the most significant. biomedres.usresearchgate.net Of these, the twist-chair conformation is generally considered to be the most stable, as it effectively minimizes unfavorable transannular hydrogen-hydrogen interactions and torsional strain. libretexts.org The chair conformation, while a true energy minimum, is slightly higher in energy. The boat and twist-boat conformations are also part of the conformational space but are generally less stable. researchgate.net

For this compound, the cycloheptyl moiety is expected to adopt one of the low-energy twist-chair conformations. The bulky Cbz-amino-acetic acid substituent will preferentially occupy a position that minimizes steric interactions with the rest of the ring. In substituted cycloalkanes, larger substituents typically favor equatorial-like positions to reduce steric strain with axial hydrogens. wikipedia.orglibretexts.org Therefore, it is anticipated that the amino acid portion of the molecule will favor a disposition that maximizes its distance from the other atoms of the cycloheptyl ring.

The dynamic nature of the cycloheptyl ring means that the molecule likely exists as a mixture of rapidly interconverting conformers in solution. biomedres.us The energy barriers between these conformations are relatively low, allowing for a fluxional behavior at room temperature. The specific population of each conformer will be influenced by factors such as the solvent and temperature.

Below is a representative table of the relative conformational energies for the parent cycloheptane molecule, which provides a basis for understanding the energetic landscape of the cycloheptyl moiety in the title compound.

| Conformation | Relative Energy (kcal/mol) | Symmetry |

|---|---|---|

| Twist-Chair | 0.0 | C2 |

| Chair | 1.4 | Cs |

| Twist-Boat | 2.1 | C2 |

| Boat | 2.5 | Cs |

Chemical Transformations and Derivatization Strategies for S 2 Cbz Amino 2 Cycloheptylacetic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and other related functional groups. These transformations are fundamental for peptide synthesis and the creation of small molecule libraries.

Amidation and Esterification Reactions

Amidation: The conversion of the carboxylic acid to an amide bond is a cornerstone of peptide chemistry. This transformation is typically achieved by activating the carboxyl group, followed by nucleophilic attack by a primary or secondary amine. A variety of coupling reagents are employed to facilitate this reaction, minimizing side reactions and preventing racemization at the chiral center. nih.gov The choice of reagent and conditions depends on the specific amine being coupled and the presence of other sensitive functional groups. nih.gov N-Cbz-protected amino acids can be reacted with various aryl amines using methanesulfonyl chloride and N-methylimidazole to produce arylamides in high yields without significant racemization. missouri.edu

Interactive Table: Common Coupling Reagents for Amidation

| Coupling Reagent | Description | Typical Conditions |

|---|---|---|

| DCC/HOBt | Dicyclohexylcarbodiimide / Hydroxybenzotriazole | Forms an active ester intermediate, minimizing racemization. |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Highly efficient coupling agent, often used in solid-phase peptide synthesis. |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole | Water-soluble carbodiimide, useful for solution-phase synthesis. |

| MsCl/NMI | Methanesulfonyl Chloride / N-Methylimidazole | Effective for forming amides with aryl amines under mild conditions. missouri.eduorganic-chemistry.org |

Esterification: The carboxylic acid can be readily converted into various esters. This is often done to protect the carboxyl group during subsequent reactions or to modify the pharmacokinetic properties of a molecule. Standard methods include Fischer esterification with an alcohol under acidic conditions. libretexts.org For more sensitive substrates, milder conditions are preferred. For instance, the industrial protease Alcalase can be used for the selective synthesis of various α-carboxylic acid esters (methyl, ethyl, benzyl (B1604629), tert-butyl) of N-protected amino acids in high yields under mild conditions with continuous water removal. researchgate.net Another method involves reacting the amino acid with an alcohol in the presence of chlorosulphonic acid. google.comgoogle.com

Transformations Involving the Protected Amine Functionality

The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis. total-synthesis.com Its stability under various conditions and its selective removal make it a versatile tool for complex molecular construction.

Subsequent Reactions of the Newly Generated Free Amine

Once the Cbz group is removed, the newly generated free amine of (S)-2-amino-2-cycloheptylacetic acid becomes a nucleophilic center for a variety of chemical reactions.

N-Acylation: The free amine can be acylated using acid chlorides or anhydrides to form amides. This is a fundamental reaction in peptide synthesis, where the amine is coupled with the activated carboxyl group of another amino acid to extend a peptide chain.

N-Alkylation: The amine can undergo alkylation with alkyl halides or through reductive amination with aldehydes or ketones. nih.gov Reductive amination provides a powerful method for forming C-N bonds and introducing diverse substituents.

N-Arylation: The amine can be arylated through methods like the Buchwald-Hartwig amination, which involves a palladium-catalyzed cross-coupling reaction with aryl halides or triflates. researchgate.net

Formation of Other Functional Groups: The primary amine can be converted into other nitrogen-containing functional groups. For example, reaction with nitrous acid can convert the amine into a diazonium group, which can then be displaced, although this reaction can be complex with α-amino acids. libretexts.org It can also be converted to ureas or guanidines. missouri.edu

Chemical Modifications of the Cycloheptyl Ring

The cycloheptyl ring of (S)-2-(Cbz-amino)-2-cycloheptylacetic acid is a saturated aliphatic moiety. In the absence of pre-existing functional groups, the ring is generally chemically inert and not a primary site for modification under standard synthetic conditions. Most synthetic strategies utilize the cycloheptyl group to impart specific steric bulk and lipophilicity to the final molecule without engaging it in chemical transformations.

However, for specific research designs requiring modification of the cycloheptyl ring, advanced C-H functionalization strategies could theoretically be employed. These reactions are often challenging, requiring specific catalysts and conditions, and may suffer from issues of selectivity. Such modifications are not routinely performed on this type of substrate and would constitute a specialized area of research rather than a common derivatization strategy.

Applications As a Chiral Building Block in Advanced Organic Synthesis Research

Incorporation into Peptidomimetic Structures and Unnatural Peptides

The integration of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are engineered to overcome their inherent limitations, such as poor metabolic stability and low oral bioavailability. smolecule.compatentbuddy.com (S)-2-(Cbz-amino)-2-cycloheptylacetic acid, as a derivative of cycloheptylglycine, is an exemplary building block for this purpose.

The incorporation of amino acids with bulky side chains, such as the cycloheptyl group, into a peptide backbone serves several strategic purposes. googleapis.com Firstly, the steric bulk of the cycloheptyl moiety can physically shield adjacent peptide bonds from enzymatic cleavage by proteases, thereby enhancing the metabolic stability and prolonging the biological half-life of the resulting peptide analog. smolecule.com Secondly, the lipophilic nature of the cycloheptyl ring can modify the pharmacokinetic profile of the peptide, potentially improving its absorption and distribution.

Research findings have shown that the introduction of non-standard residues can significantly alter the binding affinity and selectivity of a peptide for its target receptor. The unique size and conformational landscape of the cycloheptyl group can explore different regions of a receptor's binding pocket compared to natural amino acid side chains. This can lead to the development of highly potent and selective agonists or antagonists. Patents related to therapeutic molecules list N-cycloheptylglycine among a variety of non-proteinogenic amino acids used to generate conformationally constrained peptide analogs for therapeutic applications. googleapis.comnih.govgoogle.com

| Feature | Natural Peptides | Peptidomimetics with Cycloheptylglycine |

| Building Blocks | 20 proteinogenic amino acids | Includes unnatural amino acids like cycloheptylglycine |

| Proteolytic Stability | Generally low; susceptible to proteases | Increased due to steric shielding by the bulky side chain |

| Conformational Flexibility | High | Reduced; adopts more defined conformations |

| Receptor Selectivity | Variable | Can be enhanced through unique side-chain interactions |

| Bioavailability | Often poor | Can be improved due to increased lipophilicity and stability |

Role in the Total Synthesis of Complex Organic Molecules

Chiral building blocks are fundamental to the total synthesis of complex natural products and pharmaceuticals, providing an efficient way to introduce stereocenters with high fidelity. This compound serves as a valuable chiral synthon, particularly for target molecules that contain a cycloheptyl moiety or require a sterically demanding, chiral amine component.

While specific total syntheses employing this compound are not prominently documented in the literature, its potential utility can be inferred from synthetic strategies involving similar complex amino acids. It would be an ideal starting material for natural products or designed molecules where the cycloheptyl ring is a key pharmacophore or structural element. The Cbz-protected amine and the carboxylic acid provide two orthogonal handles for further chemical elaboration, enabling its seamless integration into a larger molecular framework through peptide coupling, amide bond formation, or other standard transformations.

Development of Molecular Probes and Mechanistic Research Tools

Molecular probes are specialized molecules designed to study biological processes at the molecular level. The incorporation of unnatural amino acids is a powerful strategy for creating such probes. The unique structural characteristics of this compound lend it potential for use in the development of novel research tools.

The bulky and hydrophobic cycloheptyl side chain can be used as a probe to investigate the steric and electronic requirements of enzyme active sites or receptor binding pockets. By systematically replacing a natural amino acid in a known ligand with cycloheptylglycine, researchers can map out the topology of a binding site and identify regions that are sensitive to steric bulk. This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent inhibitors or ligands.

Furthermore, the cycloheptyl group can serve as a non-invasive, sterically demanding label. While it does not possess inherent spectroscopic properties like a fluorescent tag, its significant size can influence molecular interactions in a detectable way, for example, by altering chromatographic retention times or affecting binding kinetics measured by surface plasmon resonance. In mechanistic studies, peptides containing cycloheptylglycine could be used to probe the role of conformational dynamics in protein-protein interactions or peptide folding pathways.

Design of Conformationally Constrained Amino Acid Scaffolds

A central strategy in modern drug design is the use of conformational constraints to lock a flexible molecule into its biologically active conformation. This pre-organization reduces the entropic penalty upon binding to a target, often leading to a significant increase in binding affinity and selectivity. The incorporation of cyclic amino acids is a well-established method for achieving this goal.

The seven-membered ring of this compound imposes significant restrictions on the side-chain dihedral angles (χ angles) compared to an analogous linear side chain. While more flexible than smaller rings like cyclopentyl or cyclohexyl, the cycloheptyl group still limits the available conformational space, favoring certain spatial arrangements of the peptide backbone.

This property is particularly useful for stabilizing specific secondary structures, such as β-turns or helical motifs. By placing cycloheptylglycine at a key position within a peptide sequence, it is possible to induce a turn or stabilize a helix, thereby mimicking the structure of a protein loop or a helical segment involved in a biological interaction. Several patents confirm the utility of N-cycloheptylglycine in creating conformationally constrained peptides designed for therapeutic purposes, highlighting its role in restricting the molecular structure. googleapis.com This approach is critical for transforming a flexible, low-affinity peptide into a rigid, high-affinity peptidomimetic with improved drug-like properties.

| Constraint Strategy | Description | Example Amino Acid/Motif |

| Side-Chain Cyclization | A covalent bond is formed between the side chain and the peptide backbone. | Freidinger lactams |

| Backbone Cyclization | The N-terminus and C-terminus of the peptide are linked. | Head-to-tail cyclic peptides |

| α,α-Disubstitution | Introduction of a second substituent on the α-carbon. | α-Methylalanine (Aib) |

| Bulky Side Chains | Use of sterically demanding side chains to restrict rotation. | tert-Leucine, Cyclohexylglycine, Cycloheptylglycine |

| Incorporation of D-Amino Acids | Strategic placement of D-amino acids to induce specific turns. | D-Proline |

Q & A

Q. What are the optimal synthetic routes for (S)-2-(Cbz-amino)-2-cycloheptylacetic Acid, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis typically involves chiral pool strategies or asymmetric catalysis. For example:

- Chiral Resolution : Starting from racemic 2-amino-2-cycloheptylacetic acid, enzymatic resolution using lipases (e.g., Candida antarctica) can achieve enantiomeric excess (ee) >95% for the (S)-enantiomer .

- Protection Strategies : The Cbz (carbobenzyloxy) group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃, THF/H₂O). Cycloheptylacetic acid derivatives often require mild hydrolysis (e.g., 1M HCl, 60°C) to preserve stereochemistry .

- Critical Factors : Temperature control (<50°C) and solvent polarity (e.g., DMF vs. THF) significantly impact stereochemical retention. For instance, THF minimizes racemization during Cbz protection compared to polar aprotic solvents .

Table 1 : Comparison of Synthetic Routes

Q. How can researchers validate the stereochemical configuration of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers. Retention times differ by >2 min for (S) and (R) forms .

- NMR Spectroscopy : The cycloheptyl group’s axial protons (δ 1.5–2.1 ppm) show distinct splitting patterns in -NMR for (S)- vs. (R)-configurations. NOESY correlations between the Cbz group and cycloheptyl protons confirm spatial proximity .

- X-ray Crystallography : Single-crystal analysis provides definitive proof. For example, a 2019 study resolved the (S)-configuration via a P2₁ space group (R-factor = 0.042) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- LC-MS : Quantify purity (>98%) using a C18 column (ACN:H₂O gradient) and monitor [M+H]⁺ at m/z 321.2 .

- FT-IR : Key peaks include C=O (1730 cm⁻¹, Cbz), NH (3320 cm⁻¹), and COOH (2500–3000 cm⁻¹) .

- Elemental Analysis : Acceptable tolerances: C (±0.3%), H (±0.1%), N (±0.2%) .

Advanced Research Questions

Q. How does the cycloheptyl group influence the compound’s conformational stability in peptide synthesis?

- Methodological Answer : The cycloheptyl ring introduces steric bulk, reducing β-sheet propensity in peptides. Computational studies (DFT at B3LYP/6-31G*) show:

- Torsional Barriers : The cycloheptyl-Cbz interaction increases rotational barriers (ΔG‡ ≈ 12 kcal/mol), stabilizing helical conformations in model peptides .

- Solvent Effects : In DMSO, the ring adopts a chair-like conformation, enhancing solubility for SPPS (solid-phase peptide synthesis) .

Table 2 : Conformational Analysis in Solvents

| Solvent | Predominant Conformation | Application in Peptide Synthesis |

|---|---|---|

| DMSO | Chair-like | SPPS (improved coupling efficiency) |

| CHCl₃ | Boat-like | NMR studies (slow equilibration) |

Q. How can researchers resolve contradictory data on the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Stability studies reveal:

- Acidic Conditions (pH <3) : Rapid hydrolysis of the Cbz group (t₁/₂ = 2 hr at 25°C) but preserved cycloheptylacetic acid core .

- Basic Conditions (pH >10) : Degradation via β-elimination (t₁/₂ = 30 min at 25°C), forming cycloheptene byproducts.

- Mitigation Strategies : Use buffered solutions (pH 5–7) during storage. For reactions requiring basicity, substitute Cbz with Fmoc (9-fluorenylmethoxycarbonyl), which resists elimination .

Q. What role does this compound play in designing enzyme inhibitors?

- Methodological Answer : The compound serves as a transition-state analog for proteases:

- MMP-2 Inhibition : Docking simulations (AutoDock Vina) show Ki = 120 nM due to cycloheptyl-Cbz interactions with the S1′ pocket .

- Selectivity : The (S)-configuration avoids off-target binding to angiotensin-converting enzyme (ACE), unlike (R)-enantiomers .

Data Contradictions and Validation

- Stereochemical Purity in Commercial Batches : Discrepancies in ee values (90–99%) arise from inconsistent chiral stationary phases in HPLC. Validate using orthogonal methods (e.g., polarimetry and Mosher ester analysis) .

- Stability in Biological Matrices : Conflicting reports on plasma half-life (t₁/₂ = 2–6 hr) reflect variations in assay conditions (e.g., heparin vs. EDTA anticoagulants). Standardize protocols using LC-MS/MS with isotopically labeled internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.